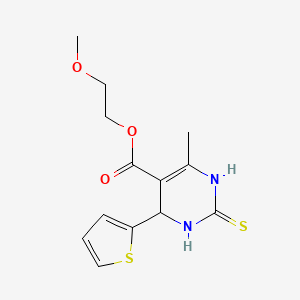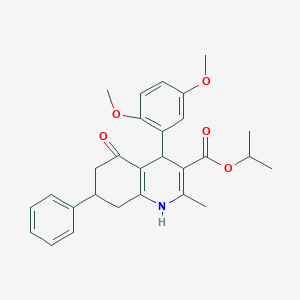![molecular formula C16H14N2OS B4957457 N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)
N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide, also known as CTM-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and apoptosis. N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has also been shown to inhibit cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In neurodegenerative diseases, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to protect neurons from oxidative stress and inflammation. In the immune system, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to modulate the activity of T cells and B cells, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide in lab experiments is its ability to selectively target certain enzymes and receptors, making it a useful tool for studying their functions. Another advantage is its ability to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other therapeutic agents for cancer treatment. In addition, further studies are needed to determine its safety and efficacy for use in humans.
In conclusion, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide is a chemical compound that has shown promising results in various scientific research areas, making it a topic of interest for researchers. Its selective targeting of certain enzymes and receptors, ability to induce apoptosis and inhibit cell proliferation in cancer cells, and potential use in treating neurodegenerative diseases and autoimmune diseases make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and determine its safety and efficacy for use in humans.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide can be synthesized using a multistep process starting from 2-chloro-N-(4-cyanomethylphenyl)acetamide. The first step involves the reaction of 2-chloro-N-(4-cyanomethylphenyl)acetamide with sodium methoxide, which results in the formation of 2-(methylthio)-N-(4-cyanomethylphenyl)acetamide. This intermediate compound is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-15-5-3-2-4-14(15)16(19)18-13-8-6-12(7-9-13)10-11-17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHIVUCUKPTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)


![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)



![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)